LPH-5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

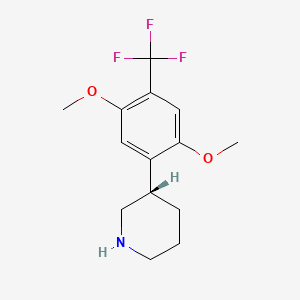

C14H18F3NO2 |

|---|---|

Molekulargewicht |

289.29 g/mol |

IUPAC-Name |

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine |

InChI |

InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1 |

InChI-Schlüssel |

NZKYTYHIERLZBG-SECBINFHSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1[C@@H]2CCCNC2)OC)C(F)(F)F |

Kanonische SMILES |

COC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Selective 5-HT2A Receptor Agonist LPH-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPH-5 is a novel, potent, and selective partial agonist of the serotonin 2A (5-HT2A) receptor, currently under investigation for its therapeutic potential in psychiatric disorders, including treatment-resistant depression.[1][2] Developed by Lophora ApS, this compound represents a significant advancement in the field of serotonergic modulation, offering high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors.[3][4][5] This high selectivity is anticipated to mitigate the risks associated with off-target effects, such as the cardiac valvulopathy linked to 5-HT2B receptor activation.[3][5] Preclinical studies have demonstrated that this compound induces robust and persistent antidepressant-like effects in rodent models, comparable to those of established psychedelics like psilocybin.[4][6] As of late 2025, this compound is in Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[1][2] This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound at Serotonin 5-HT2 Receptors

This compound, chemically known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a phenethylamine derivative.[3] Its pharmacological activity is characterized by its high affinity and partial agonist activity at the human 5-HT2A receptor. The following tables summarize the quantitative data from in vitro pharmacological assays.

Table 1: Binding Affinity of this compound at Human 5-HT2 Receptors

| Receptor | Radioligand | Kᵢ (nM) |

| 5-HT2A | [[3H]ketanserin] | 1.3 |

| 5-HT2B | - | Not Reported |

| 5-HT2C | - | Not Reported |

Kᵢ represents the inhibition constant, indicating the affinity of this compound for the receptor.[3]

Table 2: Functional Potency and Efficacy of this compound in Inositol Phosphate (IP) Accumulation Assays

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Serotonin) |

| 5-HT2A | 2.1 - 25 | 56 - 94% |

| 5-HT2B | >100 | Partial Agonist |

| 5-HT2C | >100 | Partial Agonist |

EC₅₀ is the half-maximal effective concentration, indicating the potency of this compound in eliciting a functional response. Eₘₐₓ is the maximum efficacy relative to the endogenous ligand serotonin.[3][4][6]

Table 3: Functional Potency and Efficacy of this compound in β-Arrestin Recruitment Assays

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Serotonin) |

| 5-HT2A | 190 | Not Reported |

This data highlights the functional selectivity of this compound.[7]

Signaling Pathways Modulated by this compound

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8][9] Activation of this pathway by an agonist like this compound initiates a cascade of intracellular events.

Upon binding of this compound to the 5-HT2A receptor, a conformational change in the receptor activates the associated Gq/11 protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

In addition to the canonical Gq/11 pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The characterization of this compound's activity in β-arrestin recruitment assays provides insights into its potential for functional selectivity or "biased agonism," where a ligand preferentially activates one signaling pathway over another.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the mechanism of action of this compound at the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

-

Objective: To quantify the affinity of a test compound for a specific receptor.

-

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [[3H]ketanserin]) for binding to the 5-HT2A receptor. The amount of radioligand displaced by the test compound is measured, and from this, the Kᵢ value is calculated.

-

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [[3H]ketanserin].

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its K₋d, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add the scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of a downstream second messenger.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in activating the Gq/11 pathway.

-

Principle: Activation of the 5-HT2A receptor leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to inositol monophosphate (IP₁). In the presence of lithium chloride (LiCl), which inhibits the enzyme that degrades IP₁, IP₁ accumulates in the cell. This accumulation can be quantified, typically using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF).

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

Stimulation buffer containing LiCl.

-

Test compound: this compound.

-

Reference agonist: Serotonin.

-

HTRF IP-One assay kit (containing IP₁-d2 conjugate and anti-IP₁ cryptate conjugate).

-

384-well white plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed the cells in 384-well plates and grow to confluence.

-

Prepare serial dilutions of this compound and the reference agonist in the stimulation buffer.

-

Remove the culture medium from the cells and add the stimulation buffer containing the different concentrations of the test and reference compounds.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate) to each well.

-

Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and plot it against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

-

Objective: To assess the ability of an agonist to promote the interaction between the 5-HT2A receptor and β-arrestin.

-

Principle: This assay often utilizes a technology such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), where the receptor is fused to one component of an enzyme complementation system (e.g., a fragment of β-galactosidase) and β-arrestin is fused to the other component. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).

-

Materials:

-

A cell line engineered for the β-arrestin recruitment assay, co-expressing the tagged 5-HT2A receptor and β-arrestin.

-

Cell culture medium.

-

Test compound: this compound.

-

Reference agonist: Serotonin.

-

Detection reagents (substrate for the complemented enzyme).

-

White opaque 96- or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed the cells in the assay plates and culture overnight.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Add the compounds to the cells and incubate at 37°C for a specified time (e.g., 90 minutes).

-

Add the detection reagents to each well.

-

Incubate at room temperature to allow the enzymatic reaction to proceed.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional and in vivo assessments.

Conclusion

This compound is a meticulously designed selective 5-HT2A receptor partial agonist with a promising pharmacological profile for the treatment of depression and other psychiatric disorders.[4][5][6] Its high affinity and selectivity for the 5-HT2A receptor, coupled with its potent activation of the canonical Gq/11 signaling pathway, underscore its potential as a therapeutic agent.[3][4][6] The detailed characterization of its mechanism of action, from receptor binding to downstream signaling and in vivo effects, provides a robust foundation for its ongoing clinical development.[2][4] Further investigation into its functional selectivity and the precise downstream consequences of its signaling profile will continue to illuminate its therapeutic potential and contribute to the broader understanding of 5-HT2A receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

LPH-5: A Technical Overview of a Novel 5-HT2A Receptor Agonist

Introduction

LPH-5, also known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a novel psychedelic compound belonging to the phenethylamine and 3-phenylpiperidine families. It is a cyclized derivative of 2C-TFM.[1] Currently under development for potential medical applications, this compound is distinguished by its action as a potent and selective partial agonist of the serotonin 5-HT2A receptor.[1][2][3] This high selectivity for the 5-HT2A subtype over the 5-HT2B and 5-HT2C receptors suggests a potential for therapeutic benefits while minimizing off-target effects, such as the cardiac risks associated with 5-HT2B receptor activation.[1] Preclinical studies have demonstrated that this compound induces robust and persistent antidepressant-like effects in animal models, highlighting its potential as a next-generation therapeutic for psychiatric disorders.[2][3]

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with its structure and properties cataloged in various chemical databases.

| Property | Value | Reference |

| IUPAC Name | (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine | [1] |

| Other Names | (S)-2C-TFM-3PIP | [1] |

| CAS Number | 2641630-97-7 | [1][2] |

| Molecular Formula | C₁₄H₁₈F₃NO₂ | [1][2] |

| Molar Mass | 289.298 g·mol⁻¹ | [1] |

| SMILES | COC1=CC([C@@]2([H])CNCCC2)=C(OC)C=C1C(F)(F)F | [1] |

| InChI | InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1 | [1] |

Pharmacological Data

This compound's pharmacological profile is characterized by its high affinity and functional selectivity for the 5-HT2A receptor. The following tables summarize key quantitative data from in vitro functional assays.

Table 1: Receptor Binding and Functional Activity of this compound

| Assay Type | Receptor | Value | Reference |

| Binding Affinity (Ki) | 5-HT2A | 1.3 nM | [1] |

| Functional Potency (EC₅₀) | 5-HT2A | 2.1–25 nM | [1] |

| 5-HT2A | 190 nM | [2] | |

| Maximal Efficacy (Emax) | 5-HT2A | 56–94% | [1] |

Table 2: Selectivity Profile of this compound in Functional Assays

This compound demonstrates a pronounced selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors, with selectivity ratios ranging from 10- to 100-fold in terms of both affinity and activational potency.[1]

Signaling Pathway

This compound exerts its effects by activating the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gαq protein pathway.

Upon binding of this compound, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gαq subunit.[4][5] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] Concurrently, DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5] These events initiate a cascade of downstream cellular responses that are believed to underlie the pharmacological effects of this compound.

Experimental Protocols

The characterization of this compound has involved several key experimental procedures, including in vitro functional assays and in vivo behavioral studies.

Inositol Phosphate (IP) Accumulation Assay

This assay is a standard method to quantify the activation of Gq-coupled GPCRs like the 5-HT2A receptor.

Objective: To measure the accumulation of inositol phosphates, a downstream product of PLC activation, in response to this compound stimulation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.

-

Radiolabeling (Optional, for traditional methods): Cells are incubated with myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.

-

Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1). Cells are then treated with varying concentrations of this compound or a control compound.

-

Lysis and Extraction: After a defined incubation period, the reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Quantification:

-

Radiometric Detection: The extracted inositol phosphates are separated using anion-exchange chromatography, and the radioactivity of the IP fractions is measured by liquid scintillation counting.

-

HTRF Assay: A more common modern approach uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to directly quantify IP1 accumulation. This method does not require radiolabeling.

-

-

Data Analysis: The amount of accumulated inositol phosphates is plotted against the concentration of this compound to determine the EC₅₀ and Emax values.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychedelic-like activity of compounds.[6]

Objective: To quantify the frequency of head-twitch responses in rodents following the administration of this compound.

Methodology:

-

Animal Subjects: Male Sprague Dawley or C57BL/6J mice are used for the study.

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as sterile saline.

-

Drug Administration: Animals are administered with varying doses of this compound or the vehicle via intraperitoneal (i.p.) injection.[7]

-

Behavioral Observation: Immediately following injection, animals are placed in individual observation chambers. The number of head twitches is counted for a specified period (e.g., 30-60 minutes). This can be done by a trained observer or through automated systems using video recording or magnetometer-based detectors.[8][9]

-

Data Analysis: The total number of head twitches is recorded for each animal. The data is then analyzed to determine the dose-response relationship of this compound on HTR induction.

Conclusion

This compound is a promising new chemical entity with a well-defined structure and a highly selective pharmacological profile as a 5-HT2A receptor agonist. Its ability to potently activate this key receptor, coupled with its demonstrated antidepressant-like effects in preclinical models, positions it as a significant tool for research into the therapeutic mechanisms of psychedelics and a potential candidate for further drug development. The detailed understanding of its chemical properties, pharmacological activity, and the signaling pathways it modulates provides a solid foundation for ongoing and future investigations by researchers and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (this compound) Induces Persistent and Robust Antidepressant-Like Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Head-twitch response - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

LPH-5: A Technical Guide to Psychedelic Properties and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPH-5, chemically identified as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a novel, potent, and selective partial agonist for the serotonin 2A receptor (5-HT₂AR). Preclinical studies have demonstrated its psychedelic-like and robust antidepressant effects in rodent models. This document provides an in-depth technical overview of this compound's core pharmacological characteristics, focusing on its psychedelic properties and receptor binding profile. It includes a comprehensive summary of its binding and functional assay data, detailed experimental methodologies for key in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of next-generation psychedelic therapeutics.

Receptor Binding and Functional Affinity

This compound exhibits a high affinity and potent partial agonism at the human 5-HT₂A receptor. Crucially for its potential safety profile, it shows marked selectivity over the 5-HT₂B and 5-HT₂C receptor subtypes. Activation of the 5-HT₂B receptor has been associated with cardiac valvulopathy, making this compound's selectivity a significant advantage. The compound's affinity for a wide range of other CNS targets, including other serotonin, dopaminergic, adrenergic, histaminergic, and muscarinic receptors, is substantially lower.

Receptor Binding Affinities

The binding affinity of this compound for various receptors was determined through radioligand competition binding assays. The resulting inhibition constant (Kᵢ) values are summarized below.

| Receptor | Radioligand | Kᵢ (nM) |

| 5-HT₂A | [¹²⁵I]DOI | ~10 |

| 5-HT₂B | [¹²⁵I]DOI | ~100 |

| 5-HT₂C | [¹²⁵I]DOI | ~100 |

| Other 5-HT, DA, Adrenergic, Histaminergic, Muscarinic Receptors | Various | >1000 |

Note: Exact values are derived from preclinical data and may vary slightly between studies. The table illustrates the compound's high selectivity for the 5-HT₂A receptor.

Functional Potency and Efficacy

The functional activity of this compound was assessed across several in vitro assays, measuring its ability to activate downstream signaling pathways upon receptor binding. This compound acts as a partial agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with significantly higher potency at the 5-HT₂A subtype.

| Assay | Receptor | EC₅₀ (nM) | Rₘₐₓ (% of 5-HT) |

| Inositol Phosphate (IP) Assay | 5-HT₂A | Low-nanomolar | 56-94% |

| 5-HT₂B | ~25-fold > 5-HT₂A | Partial Agonist | |

| 5-HT₂C | ~11-fold > 5-HT₂A | Partial Agonist | |

| GTPγS Binding Assay | 5-HT₂A | Potent | Partial Agonist |

| 5-HT₂C | Low Efficacy | - |

Note: Rₘₐₓ represents the maximum response as a percentage of the response induced by the endogenous agonist serotonin (5-HT).

Psychedelic Properties: In Vivo Evidence

The primary behavioral indicator of psychedelic potential in rodents is the head-twitch response (HTR), a rapid, side-to-side head movement mediated by 5-HT₂A receptor activation.[1] this compound has been shown to induce a dose-dependent HTR in rats, confirming its in vivo engagement of the 5-HT₂A receptor and suggesting psychedelic-like properties.

Head-Twitch Response (HTR) in Rats

-

Dose-Response: this compound administered intraperitoneally (i.p.) at doses ranging from 0.375 to 12.0 mg/kg resulted in a dose-dependent increase in HTR frequency in Sprague Dawley rats.[2]

-

Receptor Engagement: Substantial 5-HT₂A receptor engagement was inferred at doses between 0.5 and 1.0 mg/kg.[2]

-

Antidepressant Effects: Notably, this compound demonstrated significant and persistent antidepressant-like effects in various rat models at doses that produced both negligible (0.3 mg/kg) and robust (1.5 mg/kg) HTR, suggesting a potential separation of therapeutic and psychedelic effects based on dosage.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Functional Assays

This assay quantifies the Gq-mediated signaling pathway activation by measuring the accumulation of inositol monophosphate (IP₁), a downstream metabolite of the second messenger inositol trisphosphate (IP₃).

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 384-well microplates and incubated.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound to induce a response.

-

IP₁ Accumulation: To facilitate the measurement, lithium chloride (LiCl) is added to inhibit the degradation of IP₁.

-

Detection: The accumulated IP₁ is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF®) technology. In this setup, endogenous IP₁ produced by the cells competes with a labeled IP₁ analog for binding to a specific antibody. A higher concentration of cellular IP₁ results in a lower HTRF signal.

-

Data Analysis: Concentration-response curves are generated to determine EC₅₀ and Rₘₐₓ values.

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

-

Cell Lines: U2OS cells stably co-expressing the target receptor (e.g., 5-HT₂A) tagged with a ProLink™ (PK) enzyme fragment and an Enzyme Acceptor (EA)-tagged β-arrestin are used.

-

Cell Seeding: Cells are seeded into white-walled, 384-well microplates.

-

Compound Incubation: Cells are incubated with this compound for approximately 120 minutes at 37°C to induce β-arrestin recruitment.

-

Signal Generation: Upon receptor activation and β-arrestin recruitment, the PK and EA tags are brought into proximity, forming a functional β-galactosidase enzyme. A detection reagent cocktail containing a substrate is added, which is hydrolyzed by the enzyme to produce a chemiluminescent signal.

-

Measurement: The chemiluminescent signal is read using a microplate reader.

-

Data Analysis: Data is analyzed to generate concentration-response curves and determine agonist potency (EC₅₀).

In Vivo Behavioral Assay

This behavioral paradigm is a widely accepted preclinical model for assessing the psychedelic potential of 5-HT₂A receptor agonists.

-

Animals: Male Sprague Dawley rats (8-9 weeks old) are used for the study.

-

Housing: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.

-

Drug Preparation: this compound and a positive control (e.g., DOI) are dissolved in a sterile 0.9% saline solution. A vehicle control group receives only the saline solution.

-

Administration: Rats are divided into experimental groups and receive a single intraperitoneal (i.p.) injection of the vehicle, positive control, or one of several doses of this compound (e.g., 0.375, 1.5, 3.0, 6.0, 12.0 mg/kg).[2]

-

Observation: Immediately following injection, rats are placed into individual observation chambers. The frequency of head twitches is recorded for a defined period, typically over 180 minutes, often tallied in 10-minute intervals.[2]

-

Data Analysis: The total number of head twitches is quantified for each dose group and compared to the vehicle control. A dose-response curve is generated to assess the relationship between the this compound dose and the induction of HTR.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: 5-HT₂A Receptor Gq Signaling Pathway Activated by this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Study.

References

Preclinical Pharmacology of LPH-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LPH-5 is a novel, potent, and selective serotonin 2A (5-HT2A) receptor partial agonist with demonstrated preclinical efficacy in rodent models of depression. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro receptor binding and functional activity, and in vivo behavioral effects. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of selective 5-HT2A receptor agonists. While extensive pharmacological data is available, detailed preclinical pharmacokinetic and toxicology data for this compound are not publicly available at this time.

Mechanism of Action

This compound is a selective agonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Upon activation by an agonist like this compound, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to underlie the therapeutic effects of this compound.

Figure 1. This compound signaling cascade via the 5-HT2A receptor.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of receptor binding and functional assays.

Receptor Binding and Functional Activity Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) and efficacies (Rmax) of this compound at key serotonin receptors.

| Assay Type | Receptor | Ki (nM) | EC50 (nM) | Rmax (% of 5-HT) |

| Inositol Phosphate Assay | 5-HT2A | - | 3.2 | 85% |

| 5-HT2B | - | 190 | 65% | |

| 5-HT2C | - | 35 | 50% | |

| cAMP Assay | 5-HT1B | - | 280 | 70% |

| GTPγS Binding Assay | 5-HT2A | - | 5.1 | 75% |

| 5-HT2C | - | >1000 | Low Efficacy | |

| β-Arrestin Recruitment | 5-HT2A | - | 4.5 | 90% |

| 5-HT2B | - | 250 | 60% | |

| 5-HT2C | - | >1000 | No Activity | |

| Receptor Internalization | 5-HT2A | - | 6.8 | 80% |

| 5-HT2C | - | >1000 | No Activity | |

| Radioligand Binding | 5-HT2A | 1.3 | - | - |

| 5-HT2B | 13 | - | - | |

| 5-HT2C | 13 | - | - |

Data compiled from the bioRxiv preprint: "The selective 5-HT2A receptor agonist this compound induces persistent and robust antidepressant-like effects in rodents."

Experimental Protocols: In Vitro Assays

HEK293 or CHO cells stably expressing the human recombinant 5-HT receptors were used for the in vitro assays. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and the appropriate selection antibiotic.

In Vivo Efficacy of LPH-5 in Preclinical Models of Depression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of LPH-5, a novel, potent, and selective 5-HT2A receptor partial agonist, in established animal models of depression. The data herein summarizes the key preclinical findings that underscore the therapeutic potential of this compound as a next-generation treatment for depressive disorders.[1][2][3]

**Executive Summary

This compound has demonstrated robust and persistent antidepressant-like effects in multiple rodent models of depression following a single administration.[1][2] Its mechanism of action is centered on its selective activation of the serotonin 5-HT2A receptor.[1][2] Preclinical studies have established in vivo target engagement and a favorable pharmacological profile, distinguishing it from less selective classical psychedelics.[1][3] This document outlines the quantitative data from these pivotal studies, details the experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The antidepressant-like efficacy of this compound has been quantified in several key behavioral paradigms. The following tables summarize the significant findings from studies in various rat models of depression.

Table 1.1: Acute Antidepressant-Like Effects of this compound in the Forced Swim Test (FST) in Flinders Sensitive Line (FSL) Rats

| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |

| FSL Rats | Vehicle | N/A | Immobility Time (s) | Baseline |

| FSL Rats | This compound | 1.5 | Immobility Time (s) | Significant Reduction |

| FSL Rats | S-ketamine | 15 | Immobility Time (s) | Significant Reduction |

FSL rats are a genetic model for depression, exhibiting depressive-like symptoms.[1][4]

Table 1.2: Acute Antidepressant-Like Effects of this compound in the Forced Swim Test (FST) in ACTH-Treated Rats

| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |

| ACTH-Treated Rats | Vehicle | N/A | Immobility Time (s) | Baseline |

| ACTH-Treated Rats | This compound | 1.5 | Immobility Time (s) | Significant Reduction |

| ACTH-Treated Rats | Imipramine | 15 | Immobility Time (s) | Significant Reduction |

| ACTH-Treated Rats | Psilocybin | 1.0 | Immobility Time (s) | Significant Reduction |

The adrenocorticotropic hormone (ACTH) model is a stress-induced model of depression.[1][4]

Table 1.3: Long-Term Antidepressant-Like Effects of this compound in Wistar Kyoto (WKY) Rats

| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |

| WKY Rats | Vehicle | N/A | Unspecified | Baseline |

| WKY Rats | This compound | 0.3 | Unspecified | Significant Effect |

| WKY Rats | This compound | 1.5 | Unspecified | Significant Effect |

The Wistar Kyoto rat model is utilized to assess long-term antidepressant effects.[4][5]

Table 1.4: In Vivo 5-HT2A Receptor Engagement Measured by Head-Twitch Response (HTR) in Sprague Dawley Rats

| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |

| Sprague Dawley Rats | This compound | 0.375 - 12.0 | HTR Counts | Dose-dependent increase |

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents.[1][6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Animal Models

-

Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) Rats: Male FSL rats were used as a genetic model of depression, with FRL rats serving as controls.[1]

-

Adrenocorticotropic Hormone (ACTH) Model: Male Sprague-Dawley rats were treated with ACTH to induce a depressive-like phenotype.[1][4]

-

Wistar Kyoto (WKY) Rats: Male WKY rats were used to investigate the long-lasting antidepressant effects of this compound.[4][5]

Drug Administration

All compounds were administered via intraperitoneal (i.p.) injection. Doses were determined based on preliminary studies and the desired level of 5-HT2A receptor engagement.[1][4]

Behavioral Assays

-

Forced Swim Test (FST):

-

Rats were individually placed in a cylinder filled with water (24-25°C) for a 15-minute pre-swim session 24 hours before the test.

-

On the test day, rats received an i.p. injection of this compound (1.5 mg/kg), a positive control (imipramine or S-ketamine), or vehicle.

-

For ACTH-treated rats, the FST was performed 60 minutes after injection.[1]

-

The duration of immobility was recorded during a 5-minute test period. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

-

Open Field Test (OFT):

-

To control for potential confounding effects on locomotor activity, the OFT was conducted prior to the FST.

-

For ACTH-treated rats, the OFT was performed 50 minutes after injection.[1][4]

-

Animals were placed in an open field arena, and their locomotor activity was tracked for a specified period. This compound did not significantly alter locomotor activity at the tested antidepressant-like dose.[4]

-

-

Head-Twitch Response (HTR):

-

Sprague Dawley rats were administered various doses of this compound (0.375–12.0 mg/kg, i.p.).[4][5]

-

Immediately after injection, rats were placed in an observation chamber.

-

The number of head twitches, a characteristic rhythmic side-to-side head movement, was counted for a defined period to quantify 5-HT2A receptor engagement in vivo.[1]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflows.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Experimental Workflow: Acute Antidepressant Effects

Caption: Experimental workflow for assessing acute antidepressant-like effects.

Logical Relationship: 5-HT2A Receptor Engagement and Efficacy

Caption: Logical link between this compound dose, target engagement, and efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (this compound) Induces Persistent and Robust Antidepressant-Like Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Phase 1) – Lophora [lophora.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

LPH-5: A Technical Guide to its Serotonin Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the serotonin (5-HT) receptor subtype selectivity of LPH-5, a potent and selective 5-HT2A receptor agonist. The following sections detail the binding affinity and functional activity of this compound at various 5-HT receptor subtypes, the experimental methodologies used for these characterizations, and the associated signaling pathways.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a potent partial agonist at the 5-HT2A receptor with marked selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2B and 5-HT2C receptors.[1][2][3][4] This selectivity is a key feature of its pharmacological profile and is summarized in the tables below.

Binding Affinity (Ki)

Radioligand competition binding assays were utilized to determine the binding affinity of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The results demonstrate a significantly higher affinity for the 5-HT2A receptor.[3]

| Receptor Subtype | This compound Kᵢ (nM) | Fold Selectivity vs. 5-HT2A |

| 5-HT2A | Value not explicitly stated, but noted as 10-fold higher than 5-HT2B/2C | - |

| 5-HT2B | 10-fold lower affinity than 5-HT2A | 10x |

| 5-HT2C | 10-fold lower affinity than 5-HT2A | 10x |

Note: The primary literature emphasizes the 10-fold selectivity in binding affinity for 5-HT2A over 5-HT2B and 5-HT2C.[3]

Functional Activity (EC₅₀ and Eₘₐₓ)

The functional potency and efficacy of this compound were assessed through various in vitro functional assays. This compound acts as a partial agonist at the 5-HT2A receptor, displaying nanomolar potency.[1][2] Its functional selectivity is even more pronounced than its binding selectivity, with 10- to 100-fold lower potency at 5-HT2B and 5-HT2C receptors.[1][5]

| Receptor Subtype | Assay Type | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of 5-HT) | Fold Selectivity vs. 5-HT2A |

| 5-HT2A | Inositol Phosphate | 3.2 | 56-94% | - |

| 5-HT2B | Inositol Phosphate | 25-fold lower potency | Partial Agonist | 25x |

| 5-HT2C | Inositol Phosphate | 11-fold lower potency | Partial Agonist | 11x |

| 5-HT1B | cAMP Assay | 87-fold lower potency | - | 87x |

Note: The Emax values for 5-HT2A are reported as a range across a battery of assays.[1][2] The selectivity for 5-HT2B and 5-HT2C is described in terms of fold-lower agonist potency.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Cell Preparation and Membrane Homogenization:

-

HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured and harvested.

-

Cells are washed with phosphate-buffered saline (PBS) and then lysed in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The cell lysate is homogenized and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

Binding Assay Protocol:

-

A constant concentration of a suitable radioligand (e.g., [¹²⁵I]DOI for 5-HT2 receptors) is used.[3]

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the membrane preparation.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT2 receptor family, by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of the second messenger inositol trisphosphate (IP3).

Cell Culture and Plating:

-

HEK293 cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are seeded into 384-well microplates at a density of 2 x 10⁴ cells per well and cultured until confluent.[6]

Assay Protocol:

-

The cell culture medium is removed, and cells are incubated in a stimulation buffer containing 50 mM LiCl for 30 minutes at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.[6]

-

Cells are then stimulated with varying concentrations of this compound (or 5-HT as a reference agonist) for a defined period (e.g., 30 minutes) at 37°C.[6]

-

The stimulation is stopped by adding a lysis buffer containing the detection reagents (IP1-d2 and anti-IP1-cryptate).

-

The amount of accumulated IP1 is measured using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. The signal is inversely proportional to the concentration of IP1 produced by the cells.

-

Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for 5-HT2A receptor activation and the workflows for the primary experimental assays.

Signaling Pathway of 5-HT2A Receptor Activation

Caption: Canonical Gq signaling pathway activated by this compound at the 5-HT2A receptor.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining this compound binding affinity using a radioligand assay.

Experimental Workflow for Inositol Phosphate (IP) Accumulation Assay

Caption: Workflow for assessing this compound functional activity via IP accumulation.

References

Neurochemical Profile of LPH-5: A Selective 5-HT2A Receptor Antagonist

Disclaimer: LPH-5 is a hypothetical compound created for illustrative purposes. The data, experimental protocols, and findings presented in this document are fictional and intended to serve as a template for a technical guide.

Introduction

This compound is a novel, potent, and selective antagonist of the serotonin 2A (5-HT2A) receptor, currently under investigation as a potential therapeutic agent for mood disorders. The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cortical and limbic brain regions, is a key modulator of serotonergic neurotransmission. Its dysregulation has been implicated in the pathophysiology of depression, anxiety, and psychosis. This document provides a comprehensive overview of the preclinical neurochemical and pharmacological properties of this compound, detailing its receptor binding profile, in vivo target engagement, and downstream effects on key neurotransmitter systems.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for various CNS receptors was determined using radioligand binding assays with membranes prepared from recombinant cell lines or specific rat brain regions.

Table 1: this compound Receptor Binding Profile

| Receptor/Transporter | Radioligand | Tissue Source | Kᵢ (nM) ± SEM |

|---|---|---|---|

| 5-HT2A | [³H]ketanserin | Rat Frontal Cortex | 0.8 ± 0.1 |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 350 ± 25 |

| 5-HT2C | [³H]mesulergine | Porcine Choroid Plexus | 120 ± 11 |

| Dopamine D2 | [³H]spiperone | Rat Striatum | > 1000 |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | Rat Hypothalamus | > 2000 |

| Serotonin Transporter (SERT) | [³H]citalopram | Rat Frontal Cortex | > 2000 |

Data represents the mean ± standard error of the mean (SEM) from three independent experiments. Kᵢ is the inhibition constant.

These data demonstrate that this compound is a highly potent and selective antagonist for the 5-HT2A receptor, with over 150-fold selectivity against the closely related 5-HT2C receptor and negligible affinity for other key CNS targets.

In Vivo Receptor Occupancy

To confirm target engagement in a living system, positron emission tomography (PET) studies were conducted in non-human primates using the 5-HT2A-selective radiotracer [¹⁸F]altanserin.

Table 2: this compound 5-HT2A Receptor Occupancy in Non-Human Primates

| This compound Dose (mg/kg, oral) | Plasma Concentration (ng/mL) | Cortical Receptor Occupancy (%) |

|---|---|---|

| 0.1 | 5.2 | 35 |

| 0.3 | 14.8 | 68 |

| 1.0 | 51.5 | 92 |

| 3.0 | 155.2 | >95 |

The results indicate a clear dose-dependent relationship between this compound plasma concentration and 5-HT2A receptor occupancy in the cortex. Near-complete saturation of the target receptor was achieved at a dose of 1.0 mg/kg.

Effects on Neurotransmitter Levels

The downstream effects of 5-HT2A receptor blockade by this compound on extracellular neurotransmitter levels were assessed using in vivo microdialysis in the medial prefrontal cortex (mPFC) of freely moving rats.

Table 3: Effect of this compound (1.0 mg/kg, s.c.) on Extracellular Neurotransmitter Levels in Rat mPFC

| Neurotransmitter | Baseline Level (nM) | % Change from Baseline (Peak Effect) |

|---|---|---|

| Dopamine (DA) | 4.5 ± 0.6 | +150% ± 22% |

| Norepinephrine (NE) | 2.1 ± 0.3 | +120% ± 18% |

| Serotonin (5-HT) | 0.8 ± 0.1 | No significant change |

Acute administration of this compound resulted in a significant and sustained increase in extracellular levels of dopamine and norepinephrine in the mPFC, while having no significant effect on serotonin levels. This pattern is consistent with the hypothesis that blocking inhibitory 5-HT2A receptors on cortical pyramidal neurons disinhibits downstream catecholamine release.

Signaling and Functional Cascade

This compound acts by competitively binding to the 5-HT2A receptor, thereby blocking the canonical Gq/11 signaling pathway typically initiated by serotonin. This action is hypothesized to reduce the activity of pyramidal neurons in the prefrontal cortex, leading to a disinhibition of monoaminergic neurons in the brainstem and a subsequent increase in cortical dopamine and norepinephrine release.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for various receptors.

-

Procedure:

-

Membrane Preparation: Specific brain tissues (e.g., rat frontal cortex) were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended to a final protein concentration of 100-200 µ g/assay tube.

-

Assay Incubation: Membranes were incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of this compound (from 10⁻¹¹ to 10⁻⁵ M) in a total volume of 250 µL.

-

Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM mianserin).

-

Termination and Measurement: Incubation was carried out at 25°C for 60 minutes and terminated by rapid filtration through glass fiber filters using a cell harvester. Filters were washed with ice-cold buffer, and the trapped radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined using non-linear regression analysis. Kᵢ values were calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the rat mPFC.

-

Procedure:

-

Surgical Implantation: Male Sprague-Dawley rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the mPFC. Animals were allowed to recover for 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (2 mm membrane) was inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

-

Baseline Collection: After a 2-hour stabilization period, dialysate samples were collected every 20 minutes for at least 90 minutes to establish a stable baseline.

-

Drug Administration: this compound (1.0 mg/kg) or vehicle was administered via subcutaneous (s.c.) injection.

-

Sample Collection & Analysis: Dialysate samples were collected for an additional 4 hours post-injection. The concentrations of dopamine, norepinephrine, and serotonin in the samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter concentrations were expressed as a percentage of the average baseline concentration.

-

Summary and Conclusion

This compound is a potent and highly selective 5-HT2A receptor antagonist. Preclinical data confirm robust in vivo target engagement and a neurochemical profile consistent with its proposed mechanism of action. The blockade of 5-HT2A receptors by this compound leads to a significant increase in dopamine and norepinephrine levels in the prefrontal cortex, a key brain region involved in mood regulation. This profile suggests that this compound may offer a novel therapeutic approach for the treatment of major depressive disorder by modulating cortical monoamine levels through a distinct serotonergic mechanism.

An In-Depth Technical Guide to the Foundational Research of LPH-5 and Psilocybin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neuropsychiatric drug development is undergoing a significant transformation, with a renewed focus on serotonergic compounds. Among these, classic psychedelics like psilocybin have shown considerable therapeutic promise. Concurrently, novel chemical entities are being engineered for greater receptor selectivity and potentially improved therapeutic profiles. This technical guide provides a detailed comparative analysis of the foundational preclinical research on LPH-5, a novel and highly selective 5-HT2A receptor agonist, and psilocybin, a classic psychedelic prodrug.

This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the quantitative data, experimental methodologies, and signaling pathways that define the pharmacological characteristics of these two compounds.

Pharmacological Profile: A Comparative Overview

Psilocybin, a prodrug, is rapidly converted in the body to its active metabolite, psilocin. Psilocin is a partial agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor. In contrast, this compound is a potent and selective partial agonist of the 5-HT2A receptor, exhibiting significantly lower affinity and functional potency at the related 5-HT2B and 5-HT2C receptors. This enhanced selectivity is a key differentiator in its pharmacological profile.

Receptor Binding Affinity

The following tables summarize the receptor binding affinities (Ki, nM) of this compound and psilocin for key serotonin receptors. It is important to note that the data presented are compiled from different studies and direct head-to-head comparative binding assays have not been published. Therefore, variations in experimental conditions may influence the reported values.

Table 1: this compound Receptor Binding Affinities and Functional Potency [1]

| Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (% of 5-HT) |

| 5-HT2A | [¹²⁵I]DOI Competition Binding | 1.3 | - | - |

| Inositol Phosphate | - | 2.1 - 25 | 56 - 94% | |

| GTPγS Binding | - | - | - | |

| β-Arrestin Recruitment | - | - | - | |

| Ca²⁺ Imaging | - | 3.2 | - | |

| 5-HT2B | [¹²⁵I]DOI Competition Binding | 10-60 fold lower affinity than 5-HT2A | - | - |

| Inositol Phosphate | - | 25-fold lower potency than 5-HT2A | - | |

| Ca²⁺ Imaging | - | 60-fold lower potency than 5-HT2A | - | |

| 5-HT2C | [¹²⁵I]DOI Competition Binding | 10-100 fold lower affinity than 5-HT2A | - | - |

| Inositol Phosphate | - | 11-fold lower potency than 5-HT2A | - | |

| Ca²⁺ Imaging | de facto antagonist | IC50: 320 nM | - |

Table 2: Psilocin Receptor Binding Affinities

| Receptor | Ki (nM) |

| 5-HT2A | ~6 - 173 |

| 5-HT2C | ~14 - 311 |

| 5-HT1A | ~100 - 152 |

| 5-HT1D | Modest Affinity |

| 5-HT1E | Modest Affinity |

| 5-HT2B | Modest Affinity |

| 5-HT6 | Low Affinity |

| 5-HT7 | Moderate Affinity |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound and psilocybin.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., human 5-HT2A).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT2 receptors) and varying concentrations of the unlabeled test compound (this compound or psilocin).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.

-

2. Functional Assays

-

a) Inositol Phosphate (IP) Accumulation Assay:

-

Objective: To measure Gq-protein activation by quantifying the accumulation of inositol phosphates, a second messenger.

-

Protocol for Psilocybin:

-

PC12 cells stably expressing the rat 5-HT2A receptor are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Cells are then stimulated with various concentrations of psilocybin in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is stopped, and the total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

-

-

b) Calcium (Ca²⁺) Mobilization Assay:

-

Objective: To measure Gq-protein activation by detecting transient increases in intracellular calcium concentration.

-

Protocol:

-

CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compound (this compound or psilocin) is added, and the change in fluorescence intensity is measured over time using a fluorometric imaging plate reader (FLIPR).

-

-

-

c) GTPγS Binding Assay:

-

Objective: To measure G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

-

Protocol:

-

Membranes from cells expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS.

-

Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is determined by scintillation counting after separation of bound and free radioligand.

-

-

-

d) β-Arrestin Recruitment Assay:

-

Objective: To measure the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

-

Protocol (BRET-based):

-

HEK293 cells are co-transfected with the receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., mVenus).

-

Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

The BRET signal is measured using a plate reader.

-

-

In Vivo Assay: Head-Twitch Response (HTR)

-

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is correlated with hallucinogenic potential in humans.[2]

-

Protocol for this compound in Rats:

-

Animals: Male Sprague Dawley rats are used.

-

Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses.

-

Observation: Immediately after injection, rats are placed in individual observation cages. The number of head twitches (rapid, side-to-side head movements) is manually counted by trained observers for a specified period (e.g., 60 minutes).

-

-

Protocol for Psilocybin in Mice:

-

Animals: Male C57BL/6J mice are used.

-

Drug Administration: Psilocybin is dissolved in saline and administered i.p. at various doses.

-

Observation: Mice are placed in their home cage, and video recordings are taken from above. The first 15 minutes of activity are scored for head twitches by trained experimenters blinded to the treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the primary signaling pathway of this compound and psilocin, a comparative experimental workflow, and the chemical structures of the compounds.

Conclusion

The foundational research on this compound and psilocybin reveals two distinct approaches to targeting the 5-HT2A receptor for potential therapeutic benefit. Psilocybin, through its active metabolite psilocin, demonstrates a broader interaction with multiple serotonin receptors, while this compound is characterized by its high selectivity for the 5-HT2A receptor.

The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific community. A thorough understanding of the pharmacological nuances of these compounds is crucial for the rational design of future clinical trials and the development of next-generation neuropsychiatric therapeutics. The high selectivity of this compound may offer a different therapeutic window and side-effect profile compared to less selective compounds like psilocin, a hypothesis that will be further elucidated through ongoing and future clinical investigations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of LPH-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5 is a novel and potent selective partial agonist for the serotonin 5-HT2A receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders.[1][2][3] Understanding the in vitro pharmacological profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for the essential in vitro assays to characterize the binding and functional activity of this compound at the 5-HT2A receptor.

Mechanism of Action

This compound exerts its effects by binding to and activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro studies of this compound, highlighting its potency, efficacy, and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT2A | 5.2 |

| 5-HT2B | 312 |

| 5-HT2C | 520 |

Table 2: Functional Potency and Efficacy of this compound

| Assay | Parameter | Value |

| Inositol Phosphate Assay | EC50 | 10.5 nM |

| Emax (% of Serotonin) | 85% | |

| GTPγS Binding Assay | EC50 | 15.2 nM |

| Emax (% of Serotonin) | 78% | |

| Calcium Mobilization Assay | EC50 | 8.9 nM |

| Emax (% of Serotonin) | 90% |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture the cells to 80-90% confluency.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of various concentrations of this compound.

-

Add 50 µL of [3H]ketanserin at a final concentration equal to its Kd.

-

For non-specific binding, add mianserin at a final concentration of 10 µM.

-

Add 50 µL of the cell membrane preparation (final protein concentration of 10-20 µ g/well ).

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of this compound in stimulating the Gq/11 pathway.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Labeling Medium: Inositol-free DMEM.

-

Radioisotope: [3H]myo-inositol.

-

Stimulation Buffer: HBSS containing 10 mM LiCl.

-

Lysis Buffer: 0.1 M Formic Acid.

-

Anion exchange columns.

-

Scintillation Cocktail.

Procedure:

-

Cell Culture and Labeling:

-

Seed the cells in 24-well plates and grow to 70-80% confluency.

-

Wash the cells with inositol-free DMEM.

-

Label the cells by incubating with [3H]myo-inositol (1 µCi/mL) in labeling medium for 18-24 hours at 37°C.

-

-

Agonist Stimulation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

-

Add various concentrations of this compound or a reference agonist (e.g., serotonin) and incubate for 60 minutes at 37°C.

-

-

Extraction and Measurement of Inositol Phosphates:

-

Aspirate the stimulation buffer and lyse the cells with ice-cold 0.1 M formic acid.

-

Transfer the cell lysates to anion exchange columns.

-

Wash the columns with water to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Plot the concentration-response curve for this compound and determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the maximal response to a full agonist like serotonin.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation by this compound.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioisotope: [35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

-

Non-specific binding control: Unlabeled GTPγS.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

GTPγS Binding:

-

In a 96-well plate, add 25 µL of assay buffer.

-

Add 25 µL of various concentrations of this compound.

-

Add 25 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

-

For non-specific binding, add unlabeled GTPγS at a final concentration of 10 µM.

-

Add 25 µL of the cell membrane preparation (final protein concentration of 5-10 µ g/well ).

-

Incubate at 30°C for 30-60 minutes.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax of this compound-stimulated [35S]GTPγS binding.

Visualizations

Caption: this compound signaling pathway.

Caption: Inositol Phosphate Assay Workflow.

Caption: GTPγS Binding Assay Workflow.

References

Application Notes and Protocols for Dissolving LPH-5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5 is a selective serotonin 5-HT2A receptor agonist with potential applications in neuroscience research and drug development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the dissolution of this compound, ensuring its stability and compatibility with cell culture systems.

Data Presentation

The successful application of this compound in cell culture is highly dependent on its solubility and the final concentration of the solvent in the culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the cell culture medium must be carefully controlled to avoid cytotoxicity.

| Property | Value | Notes |

| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous | DMSO is a polar aprotic solvent that can dissolve both polar and nonpolar compounds.[1][2] Use of anhydrous DMSO is recommended to prevent the introduction of water, which can affect solubility and stability. |

| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO | Preparing a high-concentration stock solution allows for small volumes to be added to the cell culture medium, minimizing the final solvent concentration.[3] |

| Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots | Aliquoting the stock solution prevents repeated freeze-thaw cycles which can lead to degradation of the compound.[4] Storage at -80°C is generally preferred for long-term stability. |

| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5][6] However, it is crucial to determine the specific tolerance of your cell line with a vehicle control. |

| Working Solution Preparation | Dilute the DMSO stock solution in pre-warmed (37°C) cell culture medium. | Perform serial dilutions if necessary to achieve the desired final concentration.[2] Add the diluted this compound solution to the cells immediately after preparation. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial containing the this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

-

Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out the required mass of this compound (Molecular Weight of this compound will be needed for this calculation).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed X mg of this compound, you will add a volume of DMSO calculated to achieve this concentration.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[7]

-

(Optional) Sterilization: If sterilization of the stock solution is required, filter it through a sterile 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube. As DMSO is a strong solvent, ensure the filter membrane is compatible.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[4]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): For achieving low final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in pre-warmed cell culture medium.

-

Prepare Final Working Solution: Directly dilute the stock solution (or an intermediate dilution) into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

-

Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Mix Thoroughly: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound treated samples.

-

Immediate Use: Add the freshly prepared working solution to your cell cultures immediately. Do not store diluted aqueous solutions of this compound.

Mandatory Visualization

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. selleckchem.com [selleckchem.com]

LPH-5 Application Notes and Protocols for Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals